molecular formula C12H16N4O4 B11468894 ethyl 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoate

ethyl 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoate

Cat. No.: B11468894
M. Wt: 280.28 g/mol
InChI Key: HYRISXJXPAFJIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)PROPANOATE is a chemical compound with a complex structure It is characterized by the presence of a purine ring, which is a common structure in many biologically active molecules

Preparation Methods

The synthesis of ETHYL 2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)PROPANOATE typically involves the reaction of a purine derivative with ethyl propanoate under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the purine derivative, followed by the addition of ethyl propanoate. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .

Chemical Reactions Analysis

ETHYL 2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)PROPANOATE can undergo various chemical reactions, including:

Scientific Research Applications

ETHYL 2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)PROPANOATE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)PROPANOATE involves its interaction with specific molecular targets. The purine ring structure allows it to bind to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

ETHYL 2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)PROPANOATE can be compared with other purine derivatives such as:

ETHYL 2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)PROPANOATE is unique due to its specific ester functional group, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C12H16N4O4

Molecular Weight

280.28 g/mol

IUPAC Name

ethyl 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)propanoate

InChI

InChI=1S/C12H16N4O4/c1-5-20-11(18)7(2)16-6-13-9-8(16)10(17)15(4)12(19)14(9)3/h6-7H,5H2,1-4H3

InChI Key

HYRISXJXPAFJIK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)N1C=NC2=C1C(=O)N(C(=O)N2C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.